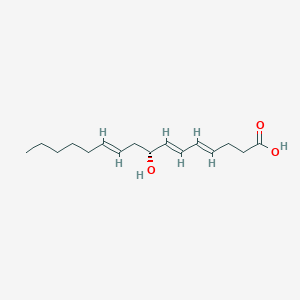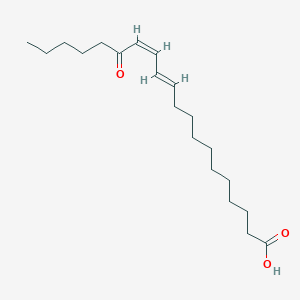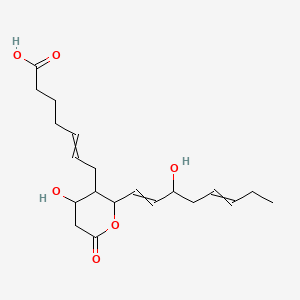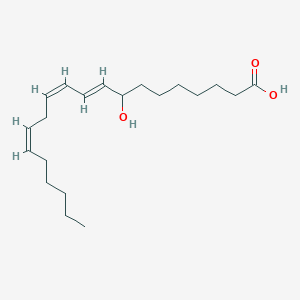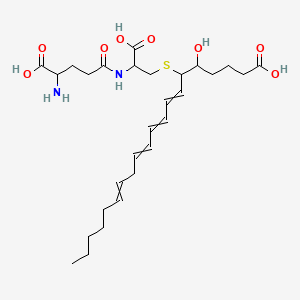
5(S)-Hydroxy-6(R)-S-gamma-glutamylcysteine-7,9-trans-11,14-cis-eicosatetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leukotriene F4 is a member of the cysteinyl leukotrienes, a group of eicosanoid inflammatory mediators produced in leukocytes by the oxidation of arachidonic acid. These compounds play a crucial role in the regulation of immune responses and inflammation. Leukotriene F4 is a metabolite of leukotriene E4 and is involved in various physiological and pathological processes, including bronchoconstriction and inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Leukotriene F4 is synthesized through a series of enzymatic reactions starting from arachidonic acid. The initial step involves the conversion of arachidonic acid to leukotriene A4 by the enzyme arachidonate 5-lipoxygenase. Leukotriene A4 is then conjugated with the tripeptide glutathione to form leukotriene C4. Subsequent enzymatic cleavage of glutamic acid and glycine residues from leukotriene C4 leads to the formation of leukotriene D4 and leukotriene E4, respectively. Finally, leukotriene E4 is converted to leukotriene F4 by the addition of a glutamyl residue .
Industrial Production Methods: Industrial production of leukotriene F4 involves the use of biotechnological processes that mimic the natural enzymatic pathways. These processes typically employ recombinant enzymes and cell cultures to produce leukotriene F4 in large quantities. The use of bioreactors and optimized reaction conditions ensures high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Leukotriene F4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic conversion and biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and molecular oxygen are used to oxidize leukotriene F4.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce leukotriene F4.
Substitution: Nucleophilic substitution reactions involving reagents like sodium azide and potassium cyanide are used to modify leukotriene F4.
Major Products Formed: The major products formed from the reactions of leukotriene F4 include various metabolites that play significant roles in inflammation and immune response. These metabolites include leukotriene B4, leukotriene C4, and leukotriene D4 .
Applications De Recherche Scientifique
Leukotriene F4 has numerous scientific research applications across various fields:
Chemistry: It is used as a model compound to study the synthesis and reactivity of eicosanoids.
Biology: Leukotriene F4 is studied for its role in cell signaling and immune response regulation.
Medicine: It is investigated for its potential therapeutic applications in treating inflammatory diseases such as asthma and allergic rhinitis.
Mécanisme D'action
Leukotriene F4 exerts its effects by binding to specific receptors on the surface of target cells. These receptors include cysteinyl leukotriene receptors, which are involved in mediating the inflammatory response. Upon binding to these receptors, leukotriene F4 triggers a cascade of intracellular signaling pathways, leading to the release of inflammatory cytokines, chemokines, and histamine. This results in vasodilation, increased vascular permeability, and the migration of immune cells to sites of inflammation .
Comparaison Avec Des Composés Similaires
Leukotriene F4 is part of the cysteinyl leukotriene family, which includes leukotriene C4, leukotriene D4, and leukotriene E4. These compounds share similar structures and biological activities but differ in their potency and specific roles in inflammation:
Leukotriene C4: Known for its potent vasoconstrictive properties.
Leukotriene D4: More effective in inducing plasma exudation.
Leukotriene E4: Less biologically active compared to the other cysteinyl leukotrienes.
Leukotriene F4 is unique due to its specific role in the metabolic pathway and its distinct biological effects, making it a valuable compound for research and therapeutic applications.
Propriétés
IUPAC Name |
6-[2-[(4-amino-4-carboxybutanoyl)amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2O8S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-24(23(31)15-14-17-26(33)34)39-20-22(28(37)38)30-25(32)19-18-21(29)27(35)36/h6-7,9-13,16,21-24,31H,2-5,8,14-15,17-20,29H2,1H3,(H,30,32)(H,33,34)(H,35,36)(H,37,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSODLWHFWCFLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)CCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B10767683.png)
![9-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767686.png)
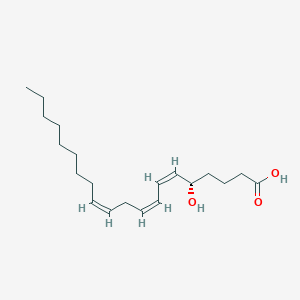
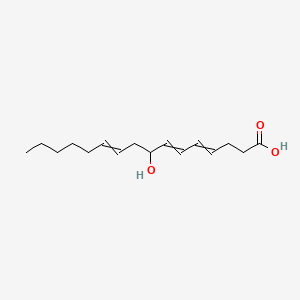

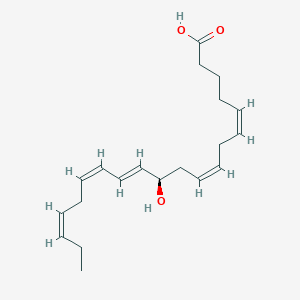
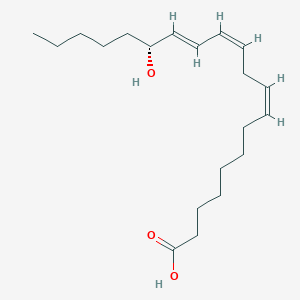
![(6Z,9R,11Z,14Z)-9-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767737.png)
